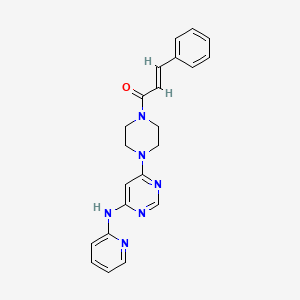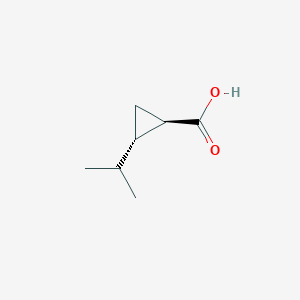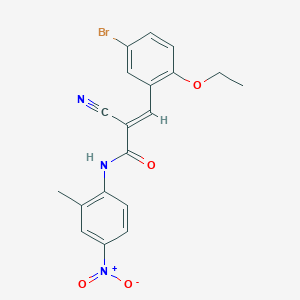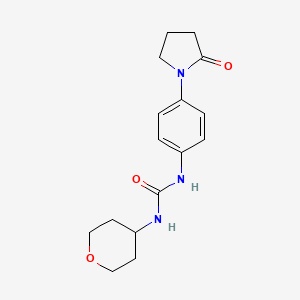![molecular formula C17H20ClN3O B2409558 2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide CAS No. 1448052-11-6](/img/structure/B2409558.png)
2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide, also known as CTIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. CTIM is a potent and selective antagonist of the μ-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
A study explored the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including compounds with structures similar to the one . These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activities and intramolecular interactions were investigated. Molecular docking was used to understand the binding interactions with Cyclooxygenase 1 (COX1), where one compound showed the best binding affinity, indicating its potential in ligand-protein interaction studies (Mary et al., 2020).
Neuroprotection Against Japanese Encephalitis
A novel anilidoquinoline derivative, closely related to the chemical structure , was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in infected mice. This suggests its potential for neuroprotective applications (Ghosh et al., 2008).
Building Blocks for Novel Heterocycles
The chemistry of 2-aminothiophenol, a compound with a structural motif similar to the one , was utilized to synthesize several novel heterocyclic compounds. This study highlights the potential of such compounds as precursors in the synthesis of a variety of heterocyclic structures, demonstrating their versatility in organic synthesis and potential applications in developing new therapeutic agents or material science applications (El-Shaieb, 2007).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-21-16-9-5-3-7-13(16)15(20-21)11-19-17(22)10-12-6-2-4-8-14(12)18/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGONIAAXYPYMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)
![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)
![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)

![1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone](/img/structure/B2409495.png)
![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)

![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)